N‑Glycosylic Bond Stability: 15‑Fold Higher Hydrolytic Half‑Life Versus 2‑Amino‑2′‑deoxyadenosine
Under acidic conditions (0.5 N HCl, 20 °C), the 8‑aza‑7‑deazapurine‑2,6‑diamine 2′‑deoxyribonucleoside (compound 2a) exhibits a glycosylic bond half‑life (τ) of 91 min, compared with only 6 min for the corresponding purine‑2,6‑diamine 2′‑deoxyribonucleoside (compound 1, 2‑amino‑2′‑deoxyadenosine) [1]. The 7‑bromo derivative (2b) is entirely stable under these conditions and requires 2 N HCl to achieve a comparable half‑life (τ = 87 min) [1]. This ~15‑fold stability advantage eliminates premature depurination during solid‑phase oligonucleotide synthesis and acidic deprotection steps, a well‑documented limitation of purine‑2,6‑diamine nucleosides [1].
| Evidence Dimension | N‑Glycosylic bond hydrolytic half‑life (τ) |
|---|---|
| Target Compound Data | 8‑Aza‑7‑deazapurine‑2,6‑diamine 2′‑deoxyribonucleoside (2a): τ = 91 min (0.5 N HCl, 20 °C); 7‑bromo derivative (2b): stable under these conditions, τ = 87 min in 2 N HCl |
| Comparator Or Baseline | Purine‑2,6‑diamine 2′‑deoxyribonucleoside (1, 2‑amino‑2′‑deoxyadenosine): τ = 6 min (0.5 N HCl, 20 °C) |
| Quantified Difference | ~15‑fold longer half‑life for the 8‑aza‑7‑deaza scaffold compared to the natural purine scaffold; the 7‑bromo derivative shows complete resistance under standard acidic conditions |
| Conditions | 0.5 N HCl or 2 N HCl, 20 °C; UV spectrophotometric monitoring |
Why This Matters
For oligonucleotide synthesis and long‑term storage of nucleoside building blocks, a 15‑fold gain in glycosylic bond stability directly translates into higher coupling yields, fewer side products, and extended reagent shelf‑life—key procurement criteria for phosphoramidite users.
- [1] Seela, F.; Kroschel, R.; He, Y. Pyrazolo[3,4‑d]pyrimidine nucleic acids: adjustment of dA‑dT to dG‑dC base pair stability. Nucleic Acids Res. 2001, 29 (10), 2069–2078. DOI: 10.1093/nar/29.10.2069 View Source
